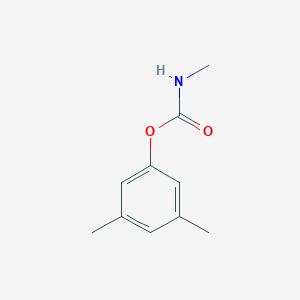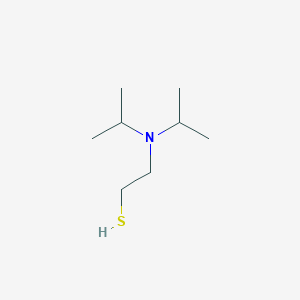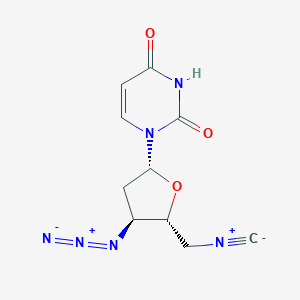
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine, also known as AZT, is a synthetic nucleoside analogue that has been widely used in scientific research for its antiviral properties. AZT was first synthesized in 1964 by Jerome Horwitz and his team at the Michigan Cancer Foundation, and it was later found to be effective against the human immunodeficiency virus (HIV).
Mecanismo De Acción
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is a nucleoside analogue that is incorporated into the viral DNA during replication. Once incorporated, it terminates the chain elongation process, thereby inhibiting the replication of the virus. 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is also known to cause premature termination of the viral DNA chain, leading to the production of defective viral particles.
Biochemical and Physiological Effects:
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has been shown to have a number of biochemical and physiological effects. It has been found to reduce the viral load in HIV-infected patients, increase CD4+ T-cell counts, and delay the onset of AIDS-related illnesses. However, 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine can also have adverse effects on the bone marrow, leading to anemia and other blood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has several advantages for use in lab experiments. It is a well-established antiviral agent with a known mechanism of action, making it a useful tool for studying the replication of viruses. However, 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine can be toxic to cells at high concentrations, and its effectiveness can be reduced by the development of drug resistance.
Direcciones Futuras
There are several areas of future research for 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine. One area is the development of new analogues that are more effective against drug-resistant strains of HIV. Another area is the investigation of 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine's potential use in the treatment of other viral infections. Additionally, there is ongoing research into the mechanisms of 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine toxicity and how it can be minimized.
Métodos De Síntesis
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is synthesized from thymidine, which is a natural nucleoside found in DNA. The synthesis involves the addition of an azide group and an isocyanate group to the 5' and 3' positions of the thymidine molecule, respectively. The resulting compound is then deoxygenated at the 2' position to form 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine.
Aplicaciones Científicas De Investigación
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has been extensively used in scientific research as an antiviral agent against HIV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Propiedades
Número CAS |
132101-33-8 |
|---|---|
Nombre del producto |
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine |
Fórmula molecular |
C10H10N6O3 |
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-azido-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N6O3/c1-12-5-7-6(14-15-11)4-9(19-7)16-3-2-8(17)13-10(16)18/h2-3,6-7,9H,4-5H2,(H,13,17,18)/t6-,7+,9+/m0/s1 |
Clave InChI |
IGAWFONCMKMKOH-LKEWCRSYSA-N |
SMILES isomérico |
[C-]#[N+]C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
SMILES |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
SMILES canónico |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
Otros números CAS |
132101-33-8 |
Sinónimos |
3'-azido-5'-isocyano-2',3',5'-trideoxyuridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



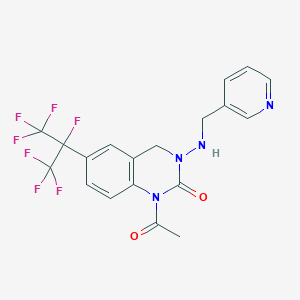
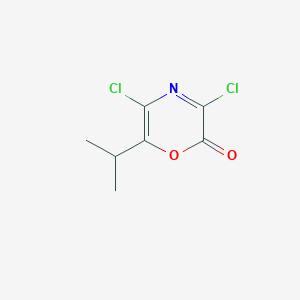

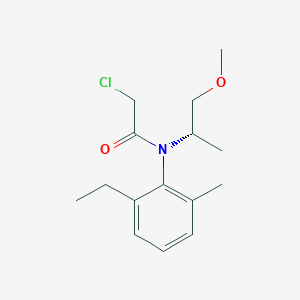

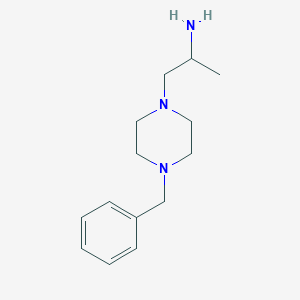

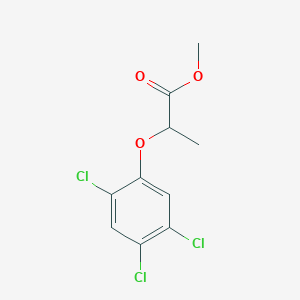
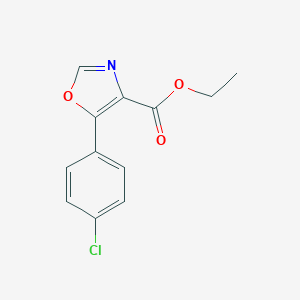

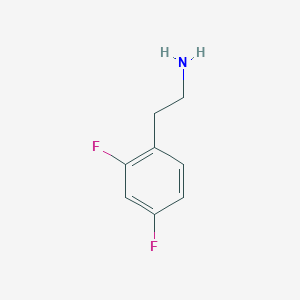
![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
